1-Oxa-8-azaspiro[4.5]decane hemioxalate
描述
属性
IUPAC Name |
1-oxa-8-azaspiro[4.5]decane;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H15NO.C2H2O4/c2*1-2-8(10-7-1)3-5-9-6-4-8;3-1(4)2(5)6/h2*9H,1-7H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMQVGNERXKRRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)OC1.C1CC2(CCNCC2)OC1.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Overview
One of the primary synthetic routes to 1-oxa-8-azaspiro[4.5]decane derivatives involves the transformation of a brominated spirocyclic intermediate into the corresponding amine through azide substitution followed by reduction. This method was described in detail by Kohrt et al. (2021), who reported the preparation of the racemic tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate intermediate, a close analog relevant to the hemioxalate salt formation.
Synthetic Steps
- Starting Material: Boc-protected piperidinone (commercially available).
- Step 1: Reaction with allyl zinc bromide to form an alkenyl-alcohol intermediate.
- Step 2: Bromination of the alkene followed by base-mediated cyclization to yield a brominated spirocycle.
- Step 3: Nucleophilic substitution of bromide with sodium azide in DMSO at 50 °C for 24 hours to form the azide intermediate.
- Step 4: In situ reduction of the azide to the amine using triphenylphosphine (Staudinger reduction).
- Step 5: Isolation of the amine, which may be contaminated with triphenylphosphine oxide.
Optimization via Flow Chemistry
- The azide substitution and reduction were optimized using continuous flow reactors to improve safety and scalability.
- Flow conditions: 10 minutes at 150 °C with 1.1 equivalents of sodium azide, compared to 24 hours batch reaction.
- Subsequent hydrolysis of the iminophosphorane intermediate was performed continuously, improving efficiency and safety.
Purification and Salt Formation
- The free amine was purified by salt formation with various acids.
- Oxalic acid hemioxalate salt formation was explored but resulted in a gummy solid requiring prolonged stirring.
- (+)-D-Pyroglutamic acid salt was preferred for improved chiral purity and solid recovery.
- The hemioxalate salt is notable for its enhanced chemical and chiral purity, critical for pharmaceutical applications.
Biocatalytic Synthesis via Transaminase-Catalyzed Amination
Overview
To obtain enantiomerically enriched 1-oxa-8-azaspiro[4.5]decane derivatives, biocatalytic methods have been developed using transaminase enzymes. This approach enables direct amination of the corresponding ketone precursor under mild conditions, offering high enantioselectivity and scalability.
Procedure
- The ketone precursor is reacted in an aqueous phosphate buffer (pH ~8) with isopropylamine as the amine donor.
- Transaminase enzymes catalyze the conversion to the chiral amine.
- The reaction is performed under controlled temperature and pH with nitrogen atmosphere or vacuum to remove byproducts.
- The chiral amine is isolated and converted into the hemioxalate salt for enhanced purity and stability.
Advantages
- High enantiomeric excess (>97% ee) achievable.
- Avoids hazardous azide intermediates.
- Scalable to multi-hundred gram quantities.
- Environmentally friendly and operationally simple.
Comparative Data Table of Preparation Methods
| Parameter | Azide/Staudinger Batch Synthesis | Azide/Staudinger Flow Synthesis | Biocatalytic Transaminase Synthesis |
|---|---|---|---|
| Reaction Time | 24 hours (azide substitution) | 10 minutes (azide substitution) | 24-48 hours (enzymatic amination) |
| Temperature | 50 °C (azide substitution) | 150 °C (flow azide substitution) | 30-40 °C (enzymatic reaction) |
| Safety | Hazardous azide intermediate, batch scale risks | Safer due to continuous flow, reduced azide load | Safe, no azide intermediates |
| Enantiomeric Purity | Racemic mixture, requires resolution | Racemic mixture, requires resolution | High enantiomeric excess (>97% ee) |
| Scalability | Limited by azide hazards | Improved scalability with flow chemistry | Scalable to >500 g batches |
| Purification | Salt formation with oxalic acid or pyroglutamic acid | Same as batch, improved process control | Salt formation post synthesis |
| Yield | Moderate to high (~80%) | High (~82%) | High, dependent on enzyme and conditions |
Notes on Hemioxalate Salt Formation
- Hemioxalate salts of 1-oxa-8-azaspiro[4.5]decane improve the compound’s stability and crystallinity.
- Oxalic acid is a common choice for salt formation but may require optimization to avoid gummy solids.
- Salt formation enhances chemical purity and facilitates chiral resolution when combined with chiral acids.
- Hemioxalate salts are preferred in pharmaceutical formulations due to their favorable physicochemical properties.
Summary of Research Findings
- The initial synthetic route involving azide substitution and Staudinger reduction remains a foundational method but presents safety and scalability challenges.
- Continuous flow chemistry has significantly improved the safety profile and throughput of the azide-based synthesis.
- Biocatalytic transaminase-catalyzed amination offers a green, scalable, and enantioselective alternative, producing chiral amine intermediates suitable for hemioxalate salt formation.
- Salt formation, particularly with oxalic acid or chiral acids like (+)-D-pyroglutamic acid, is critical for obtaining high-purity hemioxalate salts.
- These methods collectively provide a robust toolkit for the preparation of 1-oxa-8-azaspiro[4.5]decane hemioxalate, adaptable to both research and industrial scales.
化学反应分析
Types of Reactions: 1-Oxa-8-azaspiro[4.5]decane hemioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Scientific Research Applications
1-Oxa-8-azaspiro[4.5]decane hemioxalate is utilized across multiple domains:
Medicinal Chemistry
The compound has been investigated for its interactions with sigma receptors, particularly σ1 receptors, which are implicated in various neurological processes. A study demonstrated that derivatives of this compound exhibit nanomolar affinity for σ1 receptors (K_i values ranging from 0.47 to 12.1 nM) and moderate selectivity over σ2 receptors . This suggests potential applications in developing brain imaging agents and therapeutic agents for neurodegenerative diseases.
Neuropharmacology
Research indicates that this compound derivatives can modulate muscarinic receptors involved in cognitive functions. A notable case study highlighted its efficacy as a muscarinic agonist in alleviating cognitive impairments in rat models of Alzheimer's disease .
Organic Synthesis
In organic chemistry, this compound serves as a versatile reagent for synthesizing more complex molecules, allowing chemists to explore various reaction pathways, including oxidation, reduction, and nucleophilic substitution reactions .
The biological activity of this compound has been the focus of several studies:
Antitumor Activity
Recent findings suggest that derivatives derived from this compound possess antitumor properties by inhibiting specific enzymes involved in tumor growth . In vitro studies have shown promising results against various cancer cell lines, including lung and breast cancer cells.
Neuroprotective Effects
The interaction with sigma receptors may also confer neuroprotective effects, making it a candidate for further exploration in treating conditions like Alzheimer's disease .
Case Study 1: Cognitive Impairment
A study assessed the compound's efficacy as a muscarinic agonist for treating cognitive impairments induced by scopolamine in rat models. Results indicated that certain derivatives could ameliorate cognitive deficits significantly .
Case Study 2: Antitumor Properties
Another investigation focused on the antitumor effects of derivatives from this compound against various cancer cell lines, showing significant inhibition of tumor growth through specific enzyme interactions .
作用机制
The mechanism of action of 1-Oxa-8-azaspiro[4.5]decane hemioxalate involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .
相似化合物的比较
Muscarinic Agonists
YM796 and YM954 (1-oxa-8-azaspiro[4.5]decane derivatives):
- Target : M1 muscarinic receptors (Alzheimer’s disease therapy).
- Activity : YM796 (2,8-dimethyl-3-methylene) and YM954 (2-ethyl-8-methyl-3-oxo) exhibit submicromolar binding affinity for cerebral cortical M1 receptors (IC₅₀ = 1–10 µM) but weaker cerebellar (M2/M3) binding, indicating M1 selectivity .
- Comparison with AF102B and RS86 : Both YM derivatives show similar M1 selectivity but superior metabolic stability due to the spirocyclic framework .
1,4-Dioxa-spiro[4.5]decane Derivatives :
- Target : Serotonin 5HT1A receptors.
- Structural Difference : Replacing the 1-oxa group with 1,4-dioxa alters hydrogen-bonding patterns.
- Activity : Piperazine-linked 1,4-dioxa analogs show strong interactions with helices 5 and 6 of 5HT1A but lack the S199 interaction observed in 1-oxa-8-azaspiro derivatives, reducing binding potency .
Sigma-1 Receptor Ligands
1-Oxa-8-azaspiro[4.5]decane Derivatives :
- Activity: Derivatives with arylpiperazine substituents exhibit nanomolar affinity (Ki = 0.2–5 nM) for sigma-1 receptors, attributed to the spirocycle’s rigid positioning of pharmacophores .
- Comparison with 1,5-Dioxa-9-azaspiro[5.5]undecane : Enlarging the spiro ring (5.5 vs. 4.5) reduces sigma-1 selectivity due to increased conformational flexibility .
Kinase Inhibitors
8-(3-Methoxy-5-nitrophenyl)-1-oxa-8-azaspiro[4.5]decane (20g) :
- Target : Mer and Axl tyrosine kinases.
- Activity: IC₅₀ = 12 nM (Mer) and 8 nM (Axl), superior to non-spirocyclic analogs. The spiro core enhances hydrophobic interactions in the kinase ATP-binding pocket .
- Comparison with 7-Azaspiro[3.5]nonane FAAH Inhibitors: While 7-azaspiro compounds inhibit FAAH (IC₅₀ = 50 nM), 1-oxa-8-azaspiro derivatives show broader kinase selectivity due to their larger ring system .
Substituent Effects :
- 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane : Adding a cyclopropylmethoxy group improves JAK2 V617F inhibition (IC₅₀ = 3 nM) and bowel disease efficacy, highlighting the role of lipophilic substituents .
Data Tables
Table 1: Receptor Binding Profiles of Spirocyclic Compounds
生物活性
1-Oxa-8-azaspiro[4.5]decane hemioxalate is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and case studies that illustrate its pharmacological potential.
Structural Characteristics
This compound features a spirocyclic structure that incorporates both oxygen and nitrogen atoms. The molecular formula is with a molecular weight of approximately 215.21 g/mol. The spiro system allows for diverse conformational possibilities, which may influence the compound's reactivity and interaction with biological targets.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Cyclization Reactions : Utilizing precursors that contain both nitrogen and oxygen to form the spirocyclic structure.
- Oxidative Reactions : Employing oxidizing agents to introduce oxalate functionality into the compound.
These methods yield derivatives that can exhibit differing biological activities based on structural modifications.
Research indicates that this compound interacts with various molecular targets within biological systems, particularly enzymes and receptors involved in neurotransmission and signaling pathways. Its activity has been linked to modulation of muscarinic receptors, specifically M1 and M2 subtypes, which are crucial for cognitive functions.
Case Studies
A notable study assessed the compound's efficacy as a muscarinic agonist for treating Alzheimer's disease symptoms. In vivo experiments demonstrated that certain derivatives of this compound could ameliorate cognitive impairments induced by scopolamine in rat models, suggesting potential therapeutic applications in neurodegenerative disorders .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Oxa-8-azaspiro[4.5]decan-3-one | Similar spirocyclic structure | Potent muscarinic activity |
| 3-Methyl-1-Oxa-3,8-diazaspiro[4.5]decane-2-one | Additional methyl group | Altered receptor affinity |
| 2-Oxa-8-azaspiro[4.5]decane | Variations in oxygen positioning | Explored for similar applications |
This table illustrates how structural modifications can lead to variations in biological activity, underscoring the importance of structure-activity relationships (SAR) in drug development.
Research Findings
Recent studies have highlighted the antitumor properties of derivatives derived from this compound, indicating its potential role in cancer treatment through inhibition of specific enzymes involved in tumor growth . The exact mechanisms remain under investigation, but preliminary findings suggest interactions with key signaling pathways critical for cell proliferation.
常见问题
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-Oxa-8-azaspiro[4.5]decane hemioxalate, and how can reaction conditions be optimized?
- Answer : Two primary approaches are documented:
- Flow Chemistry with Biocatalysis : Continuous flow systems coupled with transaminase enzymes enable precise control over reaction parameters (e.g., residence time, enzyme loading) for improved enantioselectivity. This method has been applied to synthesize spirocyclic amines, with yields optimized via real-time monitoring and pH adjustment .
- Traditional Organic Synthesis : Involves spirocyclic ketone intermediates followed by oxalate salt formation under controlled acidic conditions. Purity is validated via HPLC and HRMS, with reaction optimization focusing on solvent polarity and temperature gradients .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Answer : A multi-technique approach is essential:
- NMR Spectroscopy : 1H, 13C, DEPT, HSQC, and HMBC experiments resolve spirocyclic conformation and substituent positions. For example, HMBC correlations confirm the oxa-aza ring connectivity .
- X-ray Crystallography : Determines absolute configuration, particularly for enantiomeric resolution, as demonstrated in M1 muscarinic agonist studies .
- HPLC and HRMS : Ensure purity (>95%) and molecular weight confirmation. Pharmacopeial standards (USP/EP) are recommended for method validation .
Advanced Research Questions
Q. How can researchers design experiments to evaluate sigma-1 receptor binding kinetics, and what contradictions arise between in vitro and in vivo models?
- Answer :
- In Vitro : Radioligand competitive binding assays (e.g., [³H]-(+)-pentazocine) in transfected cell membranes quantify Ki values. Low lipophilicity (logP < 2) derivatives, such as 18F-labeled analogs, show enhanced blood-brain barrier penetration but may exhibit reduced in vivo stability due to rapid metabolism .
- In Vivo : PET imaging with 18F-labeled derivatives assesses tumor targeting efficacy. Contradictions often stem from lipophilicity-pharmacokinetic mismatches; systematic SAR studies comparing substituent effects on logP versus receptor occupancy are critical for optimization .
Q. What strategies resolve enantiomeric selectivity issues in spirocyclic M1 muscarinic agonists, and how does stereochemistry influence pharmacological profiles?
- Answer :
- Chiral Resolution : Preparative HPLC with amylose-based columns separates enantiomers. Absolute configuration is confirmed via X-ray crystallography (e.g., S-configuration in (-)-29 showing preferential M1 activity) .
- Functional Assays : Phosphoinositide hydrolysis in hippocampal slices identifies partial agonists. Despite low eudismic ratios in binding, in vivo selectivity for cognitive improvement over hypothermia is achievable through stereochemical tuning, as seen in preclinical Alzheimer’s models .
Q. How should SAR studies enhance the metabolic stability of 1-Oxa-8-azaspiro[4.5]decane derivatives as FAAH inhibitors?
- Answer :
- Electron-Withdrawing Modifications : Introducing groups (e.g., dithioketal, oxime) at the 3-position reduces oxidative metabolism. For example, 3-methylene derivatives show improved half-life in rodent liver microsomal assays .
- Pharmacokinetic Profiling : Comparative studies in rodent models identify metabolically stable analogs. Docking simulations with FAAH active sites guide substituent placement to balance potency and stability .
Methodological Considerations for Data Contradictions
Q. How can discrepancies in receptor subtype selectivity (e.g., M1 vs. M2) be addressed during lead optimization?
- Answer :
- Subtype-Specific Assays : Parallel screening using CHO-K1 cells expressing human M1/M2 receptors identifies selective agonists. For instance, 2-ethyl-8-methyl derivatives (e.g., compound 18) exhibit 10-fold M1 selectivity over M2 .
- Molecular Dynamics Simulations : Predict interactions with conserved residues (e.g., Asp105 in M1) to rationalize selectivity. In vivo validation via scopolamine-induced amnesia models confirms functional selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
